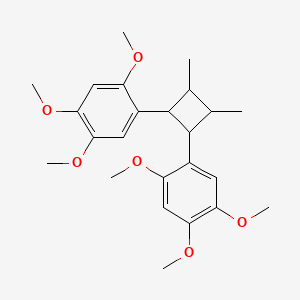
Heterotropan
説明
Heterotropan, also known as magnosalin, belongs to the class of organic compounds known as cyclobutane lignans. These are lignans with a structure characterized by to phenylpropanoid units coupled together through the C7-C7' and C8-C8' bonds, forming a cyclobutane ring with the C7, C7', C8', and C8 atoms. Heterotropan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, heterotropan is primarily located in the membrane (predicted from logP). Outside of the human body, heterotropan can be found in herbs and spices and root vegetables. This makes heterotropan a potential biomarker for the consumption of these food products.
科学的研究の応用
Nitrogen/Carbon Structures in Energy and Sustainability
Research has shown that doping carbon structures with nitrogen heteroatoms can effectively tailor the properties of carbon for various applications in energy production and sustainability. This includes improvements in established fabrication processes and novel strategies for nitrogen modification in the field (Wood, O'Hayre, & Pylypenko, 2014).
Collaborative Construction of Archaeological Narratives
The collaborative and heterogeneous nature of scientific research, particularly in archaeology, has been studied, highlighting the challenges and strategies in constructing coherent research narratives from diverse viewpoints and interests (Khazraee, 2018).
Heteroatoms in Organic Semiconductors
The influence of polarizable heteroatoms like oxygen and sulfur on the charge mobility of anthracene derivatives has been investigated. This research is important for the development of organic semiconductors with high charge mobility and luminescence properties (Yan et al., 2016).
Heterotrophic Cultures of Microalgae
The potential of heterotrophic growth in microalgae for applications like wastewater treatment and biofuel production has been explored. This approach, which uses a carbon source in the dark, can be more cost-effective and simpler than autotrophic cultivation (Perez-Garcia et al., 2011).
Heterotic Groups in Subtropical Maize
Studies have used simple sequence repeats (SSRs) for establishing heterotic groups in subtropical maize. This has implications for hybrid breeding and the systematic introgression of germplasm (Reif et al., 2003).
Molecular Techniques in Heterotrophic Hydrogen Production
Molecular techniques have been applied in heterotrophic hydrogen production research for tasks such as identifying new isolates, characterizing microbial compositions in bioreactors, and monitoring microbial diversity (Li, Zhang, & Fang, 2011).
Heterogeneous Internet of Things (HetIoT)
HetIoT, an emerging field, has applications in areas like smart homes, intelligent transportation, and environmental monitoring. This research discusses the challenges and potential solutions in developing robust HetIoT applications (Qiu et al., 2018).
Photocatalytic Nanomaterials in Biomass Transformation
The use of solid photonanocatalysts for the selective transformation of biomass-derived substrates has been reviewed, highlighting its potential in applications like water-air depollution and solar chemicals production (Colmenares & Luque, 2014).
Meta-heuristics in Cloud Computing
The application of meta-heuristics techniques for task scheduling in cloud computing has been investigated, focusing on how to efficiently manage resources in heterogeneous distributed computing systems (Singh, Dutta, & Aggarwal, 2017).
特性
CAS番号 |
73036-51-8 |
|---|---|
製品名 |
Heterotropan |
分子式 |
C24H32O6 |
分子量 |
416.5 g/mol |
IUPAC名 |
1-[2,3-dimethyl-4-(2,4,5-trimethoxyphenyl)cyclobutyl]-2,4,5-trimethoxybenzene |
InChI |
InChI=1S/C24H32O6/c1-13-14(2)24(16-10-20(28-6)22(30-8)12-18(16)26-4)23(13)15-9-19(27-5)21(29-7)11-17(15)25-3/h9-14,23-24H,1-8H3 |
InChIキー |
WCERJEZPIONOJU-UHFFFAOYSA-N |
SMILES |
CC1C(C(C1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
正規SMILES |
CC1C(C(C1C2=CC(=C(C=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
その他のCAS番号 |
70280-35-2 |
同義語 |
(1alpha,2beta,3beta,4alpha)-isomer of magnosalin heterotropan magnosalin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



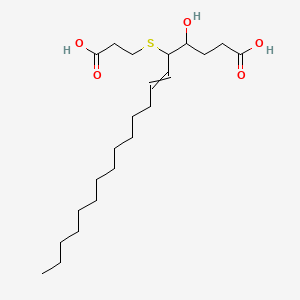
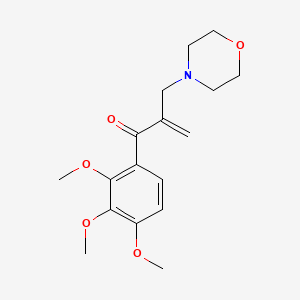
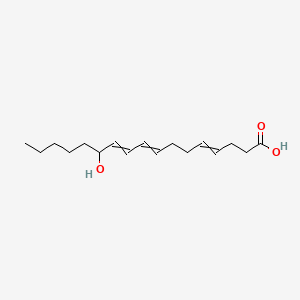
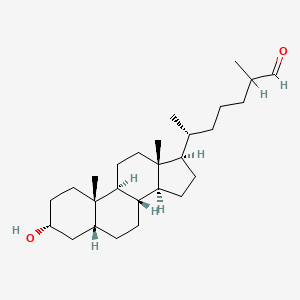
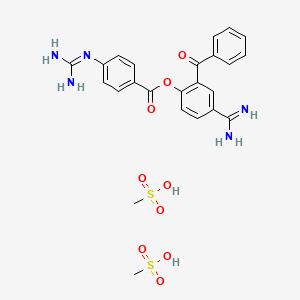
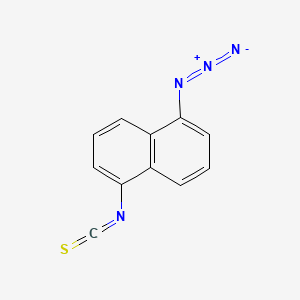
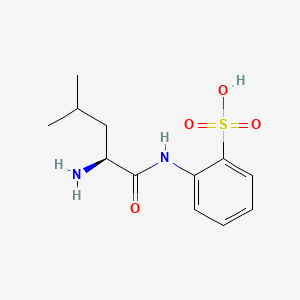
![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)
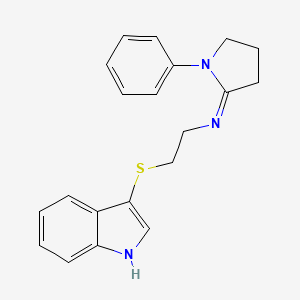
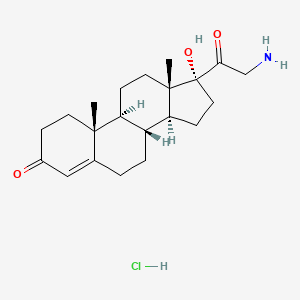
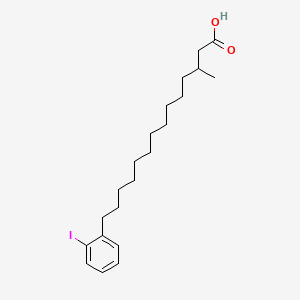
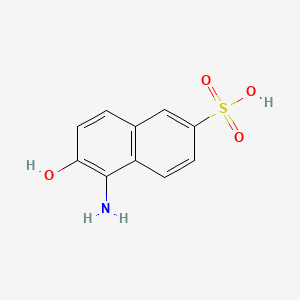

![4-[4-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B1200644.png)